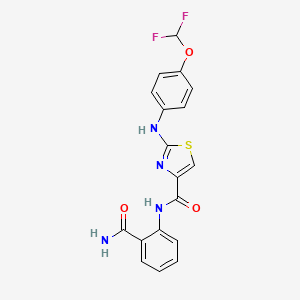

N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Description

N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 2-carbamoylphenyl substituent and a 4-(difluoromethoxy)phenylamino group. This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and antimicrobial agents reported in recent literature. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the carbamoyl moiety may facilitate hydrogen bonding interactions with target proteins .

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O3S/c19-17(20)27-11-7-5-10(6-8-11)22-18-24-14(9-28-18)16(26)23-13-4-2-1-3-12(13)15(21)25/h1-9,17H,(H2,21,25)(H,22,24)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLNLNKEUDTARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-((4-Difluoromethoxyphenyl)Amino)Thiazole-4-Carboxylic Acid

Step 1: Preparation of 4-Difluoromethoxyaniline Thiourea

4-Difluoromethoxyaniline reacts with thiophosgene in dichloromethane at 0°C to form the corresponding isothiocyanate, which is subsequently treated with ammonium hydroxide to yield the thiourea derivative.

Step 2: Cyclization with α-Bromopyruvic Acid

The thiourea intermediate reacts with α-bromopyruvic acid in ethanol under reflux (12–24 h) to afford 2-((4-difluoromethoxyphenyl)amino)thiazole-4-carboxylic acid. Key parameters:

Carboxamide Formation via EDCI/DMAP-Mediated Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. 2-Aminobenzamide is then introduced, yielding the target compound after 48 h at room temperature.

- Typical conditions :

Solid-Phase Synthesis Approach

Solid-phase methodologies offer advantages in purification and scalability, particularly for parallel synthesis.

Immobilization of 2-Iodophenyl Isothiocyanate

Amino-terminated Wang resin is treated with 2-iodophenyl isothiocyanate in DMF to form the thiourea-bound resin. Cyclization via CuI/1,10-phenanthroline-catalyzed intramolecular C–S bond formation generates the 2-aminothiazole scaffold.

Sequential Functionalization

- N-Alkylation : The resin-bound thiazole is alkylated with 4-(difluoromethoxy)benzyl bromide (K₂CO₃, DMF, 60°C).

- Carboxamide Introduction : Cleavage from the resin using TFA/H₂O (95:5) releases the carboxylic acid, which is coupled with 2-aminobenzamide via standard EDCI protocols.

Alternative Pathway: Oxidative Cyclization of Thiazolidine Precursors

A patent-pending method leverages MnO₂-mediated oxidation of thiazolidine intermediates.

Thiazolidine-4-Carboxylic Acid Synthesis

L-Cysteine hydrochloride condenses with formaldehyde in aqueous HCl to form thiazolidine-4-carboxylic acid. Esterification with methanol/HCl gas produces the methyl ester.

Oxidation to Thiazole-4-Carboxylate

Treatment with MnO₂ in acetonitrile (60–80°C, 24–72 h) oxidizes the thiazolidine to thiazole-4-carboxylate. Hydrolysis with NaOH/HCl yields the free carboxylic acid.

Post-Oxidation Functionalization

The carboxylic acid undergoes EDCI-mediated coupling with 2-aminobenzamide, followed by Buchwald–Hartwig amination to introduce the 2-(4-difluoromethoxyphenyl)amino group.

- Critical consideration : Late-stage amination requires palladium catalysts (e.g., Pd₂(dba)₃, Xantphos) and high temperatures (100–110°C).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Hantzsch Cyclization | 50–72% | >95% | Moderate | Sensitive to oxidizing agents |

| Solid-Phase Synthesis | 40–55% | >90% | High | Limited by resin compatibility |

| Oxidative Cyclization | 45–60% | 85–90% | Low | MnO₂ may degrade sensitive groups |

Key observations :

- The Hantzsch route provides the highest yields but requires stringent control over cyclization conditions.

- Solid-phase synthesis excels in parallel library generation but suffers from lower overall yields.

- Oxidative methods face challenges in difluoromethoxy group stability during MnO₂ treatment.

Optimization Strategies and Troubleshooting

Enhancing Coupling Efficiency

Protecting Group Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring with the difluoromethoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents depending on the reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The structural components of N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide allow for diverse interactions with biological targets. The presence of functional groups such as the amide and thiazole moieties enhances its reactivity and potential for biological activity.

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising anticancer properties. Research has focused on its ability to inhibit specific enzymes involved in cancer pathways, suggesting potential interactions with proteins associated with various types of cancer. Ongoing investigations are assessing its efficacy against specific cancer cell lines and its role in modulating biochemical pathways related to cell proliferation and apoptosis.

Anti-inflammatory Properties

The compound's structural features suggest it may also play a role in modulating inflammatory responses. Studies have indicated that compounds with similar thiazole structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This positions this compound as a candidate for further investigation in inflammatory disease models.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly concerning enzymes implicated in metabolic disorders and cancer. The unique combination of functional groups allows it to interact effectively with active sites of target enzymes, potentially leading to therapeutic applications in metabolic regulation and cancer treatment.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies are ongoing to determine binding affinities and the specific biological pathways influenced by this compound.

Case Study 1: Anticancer Mechanism

In a recent study, researchers evaluated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound effectively induces apoptosis through the activation of caspase pathways. Further analysis revealed that it inhibits key signaling pathways involved in tumor growth, making it a potential lead compound for anticancer drug development.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound using animal models of induced inflammation. Results demonstrated that administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The difluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

a) N-(Benzo[d]oxazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide (Compound 10)

- Key Differences : Replaces the 2-carbamoylphenyl group with a benzoxazole ring and substitutes difluoromethoxy with trifluoromethoxy.

- Benzoxazole may enhance π-π stacking but reduce hydrogen bonding capacity relative to the carbamoyl group.

- Synthesis : Utilizes HBTU and DMF for coupling, similar to methods for the target compound .

b) N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide

- Key Differences: Features a sulfonamide group instead of the 4-(difluoromethoxy)phenylamino moiety.

- Impact: Sulfonamide groups improve solubility but may reduce membrane permeability compared to difluoromethoxy.

c) N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Key Differences : Incorporates a nitrothiophene core and a trifluoromethyl-methoxyphenyl substituent.

- Impact : The nitro group introduces strong electron-withdrawing effects, enhancing reactivity but possibly reducing metabolic stability. Trifluoromethyl groups increase lipophilicity more significantly than difluoromethoxy .

Key Observations :

- HBTU and HATU are widely used for amide bond formation in thiazole derivatives.

- Purity varies significantly; nitrothiophene analogs show a broad range (42–99%), suggesting sensitivity to reaction conditions .

Physicochemical and Spectral Properties

a) IR and NMR Signatures

- Target Compound : Expected C=O stretch at ~1660–1680 cm⁻¹ (carboxamide) and NH stretches at ~3150–3400 cm⁻¹. The difluoromethoxy group would show C-F vibrations at ~1100–1200 cm⁻¹ .

- Triazole-thiones (Compounds 7–9) : Absence of C=O stretches confirms cyclization, a feature absent in the target compound .

b) LCMS and Elemental Analysis

Biological Activity

N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide, a thiazole-based compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, particularly its role as an enzyme inhibitor and its implications in cancer treatment.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 404.4 g/mol. The compound features a thiazole ring, a carbamoyl group, and a difluoromethoxyphenyl moiety, which contribute to its unique reactivity and potential biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include the formation of the thiazole ring followed by the introduction of the carbamoyl and difluoromethoxy groups. Detailed synthetic pathways are crucial for optimizing yield and purity for biological testing.

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits significant inhibitory activity against various enzymes associated with disease pathways. Notably, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes and cancer progression.

- COX Inhibition : Compounds structurally related to this thiazole derivative have demonstrated IC50 values ranging from 0.41 to 1.39 μM for COX-2 inhibition, indicating a strong potential for anti-inflammatory applications .

Anticancer Activity

Research indicates that this compound may selectively target cancer cell lines, modulating pathways involved in cell proliferation and apoptosis. The presence of the thiazole ring is particularly relevant as it has been associated with various anticancer properties in similar compounds.

- Case Study : In vitro studies have shown that related thiazole derivatives can lead to significant reductions in prostaglandin E2 (PGE2) levels, which are often elevated in cancerous tissues. For instance, analogs reduced PGE2 levels by up to 98% in cellular assays .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound stands out due to its complex structure and enhanced biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-phenylthiazole | C10H8N2S | Basic thiazole structure; less complex |

| 4-Carbamoylphenyldifluoromethoxybenzene | C15H14F2N2O3 | Lacks thiazole; simpler structure |

| This compound | C18H14F2N4O3S | Unique combination of thiazole ring and difluoromethoxy group; potential anticancer activity |

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Identifying key structural components that enhance biological activity.

- Clinical Trials : Exploring potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(2-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : Multi-step synthesis is typically employed, starting with thiazole ring formation followed by coupling of the carbamoylphenyl and difluoromethoxyphenylamino groups. Key steps include:

- Using coupling agents (e.g., EDCI/HOBt) for amide bond formation.

- Optimizing solvent choice (e.g., DMF or dichloromethane) and temperature (room temperature to reflux) to enhance reaction efficiency.

- Introducing protective groups (e.g., tert-butyl carbamate) for sensitive functional groups .

- Purification via column chromatography and recrystallization to achieve >95% HPLC purity .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- 1H NMR : Validates proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, carboxamide NH signals near δ 10–12 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z matching theoretical values within ±0.5 Da) .

- HPLC : Ensures purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can solubility and stability be assessed for preliminary pharmacokinetic profiling?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy.

- Stability : Incubate in simulated biological fluids (e.g., plasma, liver microsomes) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC50 values) be systematically addressed?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for cancer) and assay conditions (e.g., 48-hour incubation).

- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cell viability assays (MTT/WST-1) to confirm target specificity .

- Structural Analogs : Compare activity of derivatives (e.g., replacing difluoromethoxy with methoxy groups) to identify SAR trends .

Q. What computational approaches are suitable for predicting target interactions and mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2, kinases). Focus on hydrogen bonding with the carboxamide and π-π stacking with the thiazole ring .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How can metabolic stability and toxicity be evaluated during preclinical development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.